molecular formula C19H17Cl2N3O3 B10991657 2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide

2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide

Cat. No.: B10991657
M. Wt: 406.3 g/mol
InChI Key: IDTUFPZKNRRKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide is an organic compound that features a dichlorophenoxy group, a benzimidazole moiety, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Synthesis of benzimidazole derivative: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative.

    Coupling reaction: The final step involves coupling the 2,4-dichlorophenoxyacetic acid with the benzimidazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)propionic acid: A herbicide with similar structural features but different applications.

    2,4-dichlorophenoxyacetic acid: Another herbicide with a simpler structure and widespread use in agriculture.

    2-(2,4-dichlorophenoxy)butyric acid: Similar in structure but with a longer carbon chain.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide is unique due to its combination of a dichlorophenoxy group, a benzimidazole moiety, and a tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17Cl2N3O3

Molecular Weight

406.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]acetamide

InChI

InChI=1S/C19H17Cl2N3O3/c20-11-3-6-16(13(21)8-11)27-10-18(25)22-12-4-5-14-15(9-12)24-19(23-14)17-2-1-7-26-17/h3-6,8-9,17H,1-2,7,10H2,(H,22,25)(H,23,24)

InChI Key

IDTUFPZKNRRKCO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.